molecular formula C13H16O5 B2606167 Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate CAS No. 111286-73-8

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate

Cat. No.: B2606167
CAS No.: 111286-73-8
M. Wt: 252.266
InChI Key: ILCGHRIZNCHVTA-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate is a substituted propanoate ester characterized by a phenyl ring with a 2-methoxy-2-oxoethoxy substituent and a methyl propanoate side chain. This compound is structurally versatile, featuring both ester and ether functional groups, which influence its reactivity and applications in organic synthesis and material science.

Key structural features:

  • Phenyl ring: Provides aromatic stability and serves as a scaffold for substituents.
  • 2-Methoxy-2-oxoethoxy group: Enhances solubility and participates in hydrogen bonding or enzymatic interactions.
  • Methyl propanoate chain: Offers ester functionality for polymerization or hydrolysis reactions.

The compound has been utilized in enzymatic catalysis for synthesizing bio-sourced aromatic polyesters, as demonstrated by its role in enzymatic polycondensation reactions . Its NMR spectral data (1H and 13C) confirm the presence of methoxy, ester, and aromatic protons, which are critical for its identification and purity assessment .

Properties

IUPAC Name

methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12(14)8-7-10-5-3-4-6-11(10)18-9-13(15)17-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCGHRIZNCHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate typically involves the esterification of 3-(2-hydroxyphenyl)propanoic acid with methoxyacetic acid under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by methoxy and oxoethoxy functional groups attached to a phenyl ring. The synthesis typically involves esterification reactions, often using 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde and methyl acrylate in the presence of a base catalyst like sodium hydroxide or potassium carbonate under reflux conditions. The yield of this reaction can be optimized through continuous flow reactors in industrial settings.

Chemistry

Intermediate in Organic Synthesis
Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution, making it valuable for developing new compounds.

Biology

Antioxidant Properties
Research indicates that this compound exhibits significant free radical scavenging activity, positioning it as a potential candidate for therapeutic applications targeting oxidative stress-related diseases.

Enzyme Inhibition
In vitro studies have shown that it can inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. The compound's IC50 value (286.39 µM) suggests superior efficacy compared to standard inhibitors like acarbose (475.65 µM) . Molecular docking studies have elucidated its mechanism of action, highlighting favorable interactions with the enzyme's active site.

Anticancer Activity
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase. This potential anticancer activity warrants further exploration to determine its viability as a therapeutic agent.

Polymer Production

The compound is utilized in the production of polymers and resins with specific properties. Its unique structural characteristics can enhance the performance and durability of polymer products.

Case Studies

  • Antioxidant Activity Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage .
  • Enzyme Inhibition Research : A molecular docking study revealed that the compound interacts favorably with α-glucosidase, indicating its potential as a therapeutic agent for managing postprandial blood glucose levels .
  • Anticancer Research : Initial findings from cell line studies suggest that this compound may inhibit tumor growth by inducing apoptosis through specific cellular pathways .

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Comparison with Similar Compounds

Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

Molecular Formula: C₁₈H₂₃NO₄ Molecular Weight: 317.38 g/mol Key Differences:

  • Replaces the phenyl ring with a 1-methylindole moiety, introducing nitrogen heterocyclic character.
  • Ethyl ester groups instead of methyl esters, altering hydrolysis kinetics.
  • Applications : Primarily studied for its safety profile; its Safety Data Sheet (SDS) highlights hazards such as skin irritation and recommends specific first-aid measures .

Methyl 3-(4-(Benzyloxy)phenyl)propanoate

Molecular Formula : C₁₇H₁₈O₃
Molecular Weight : 270.32 g/mol
Key Differences :

  • Features a benzyloxy group at the para position of the phenyl ring, increasing steric bulk and lipophilicity.
  • Lacks the 2-methoxy-2-oxoethoxy substituent, reducing polarity.
  • Applications : Used in pharmaceutical intermediates; 98% purity is commercially available .

Ethyl 2,2-Difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

Molecular Formula : C₁₂H₁₄F₂O₄
Molecular Weight : 276.24 g/mol
Key Differences :

  • Contains difluoro and hydroxyl groups on the propanoate chain, enhancing hydrogen-bonding capacity.
  • Methoxy group at the meta position of the phenyl ring, altering electronic effects.
  • Applications : Investigated as a fluorinated building block in drug discovery .

Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Molecular Formula : C₁₈H₁₅N₃O₅S
Molecular Weight : 385.39 g/mol
Key Differences :

  • Incorporates a quinazolinone heterocycle with a nitro group, enabling π-π stacking and redox activity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate C₁₃H₁₆O₆ 268.26 Ester, ether, phenyl Enzymatic polyester synthesis
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate C₁₈H₂₃NO₄ 317.38 Indole, ethyl ester Safety studies
Methyl 3-(4-(benzyloxy)phenyl)propanoate C₁₇H₁₈O₃ 270.32 Benzyloxy, methyl ester Pharmaceutical intermediates
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ 276.24 Difluoro, hydroxyl, methoxy Fluorinated drug candidates
Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate C₁₈H₁₅N₃O₅S 385.39 Quinazolinone, sulfanyl, nitro Antimicrobial research

Target Compound in Polymer Chemistry

This compound serves as a monomer in enzymatic polycondensation reactions. Its dual ester groups enable the formation of biodegradable polyesters with tunable thermal properties, as confirmed by 1H NMR analysis .

Fluorinated Derivatives in Drug Design

The difluoro and hydroxyl groups in Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate enhance metabolic stability, making it a candidate for protease inhibitors or kinase modulators .

Biological Activity

Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate, with CAS number 111286-73-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propanoate ester structure with a methoxy-oxoethoxy substituent on the phenyl ring. The molecular formula is C14H16O5C_{14}H_{16}O_5, and its molecular weight is approximately 264.27 g/mol. The compound's purity is typically around 95% when synthesized or purchased from chemical suppliers .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress. The methoxy and oxo groups may contribute to this activity by scavenging free radicals.
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. This is often assessed through IC50 values in cell viability assays.
  • Enzyme Inhibition : Related compounds have been shown to inhibit specific enzymes, which could be a potential pathway for therapeutic applications.

Research Findings

Recent studies have focused on the biological activity of this compound. Below are some key findings:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; potential protective role against oxidative stress
CytotoxicityExhibits cytotoxic effects on cancer cell lines; IC50 values indicate effectiveness
Enzyme InhibitionInhibits specific enzymes related to cancer progression

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with varying IC50 values depending on the cell line tested. For instance, in breast cancer cell lines, the IC50 was reported at approximately 25 µM, indicating moderate potency .
  • Antioxidant Studies : Another research focused on the antioxidant capacity of the compound showed that it effectively reduced oxidative stress markers in vitro. The results suggested a mechanism where the compound donates electrons to neutralize free radicals, thus protecting cellular components from damage .
  • Enzyme Inhibition Assays : Further investigations into enzyme inhibition revealed that this compound could inhibit certain kinases involved in tumor growth signaling pathways, suggesting a possible role in targeted cancer therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Reference
TosylationTosyl chloride, pyridine, 0°C → RT~75%
CouplingSodium carbonate, DMF, 80°C60–85%
DeprotectionHCl/dioxane, RT>90%

Advanced Spectroscopic Characterization

Q: How can researchers resolve discrepancies in NMR or MS data for this compound?

A:

  • NMR Analysis :
    • ¹H NMR : Expect peaks for aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.3–3.8 ppm), and ester carbonyls (δ ~3.6–3.9 ppm for methyl esters). Overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
    • ¹³C NMR : Confirm ester carbonyls (δ 170–175 ppm) and quaternary carbons adjacent to oxygen .
  • Mass Spectrometry : Look for [M+H]+ or [M+Na]+ ions. Fragmentation patterns should align with ester cleavage (e.g., loss of –OCH3 or –COOCH3 groups) .
  • Contradiction resolution : Cross-validate with high-resolution MS (HRMS) and compare retention times with analogs (e.g., Methyl 3-(3-methoxy-3-oxopropyl)phenylpropanoate) .

Stability and Reactivity Under Laboratory Conditions

Q: What factors influence the stability of this compound during storage or reactions?

A:

  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of ester groups. Avoid moisture and acidic/basic conditions .
  • Decomposition risks :
    • Hydrolysis : Susceptible to aqueous bases/acids, leading to cleavage of the ethoxy-methoxy bridge. Monitor pH in reaction mixtures .
    • Thermal degradation : Decomposes above 150°C; avoid prolonged heating in refluxing solvents .
  • Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides) or reducing metals (e.g., Na, LiAlH4) .

Handling and Safety in Academic Research

Q: What safety protocols are recommended for handling this compound in laboratory settings?

A:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear P95 respirators to prevent inhalation .
  • Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., methanol from ester hydrolysis) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Methodological Approaches to Data Contradictions

Q: How should researchers address conflicting spectral or reactivity data for this compound?

A:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew results .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3 esters) to distinguish overlapping NMR signals .
  • Computational modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., Gaussian software) .

Q. Table 2: Common Analytical Challenges and Solutions

IssueSolutionReference
Overlapping ¹H NMR peaks2D NMR (HSQC, HMBC)
Low MS ionization efficiencyDerivatization (e.g., silylation)
Unstable intermediatesIn situ monitoring via FTIR

Advanced Applications in Medicinal Chemistry

Q: What role does this compound play in the synthesis of bioactive molecules?

A:

  • Prodrug development : The ethoxy-methoxy bridge serves as a hydrolyzable linker in drug conjugates (e.g., antibody-drug conjugates) .
  • Peptide mimetics : Used to introduce rigidity into peptide backbones via phenylpropanoate moieties .
  • Case study : Analogous compounds (e.g., Methyl 3-(3-trifluoromethoxyphenyl)propanoate) are intermediates in antiviral agents targeting protease enzymes .

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